[2-(diethylamino)ethyl]({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the 1-(difluoromethyl)-1H-pyrazole core, which is then functionalized with a methyl group. The final step involves the introduction of the 2-(diethylamino)ethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine has potential applications as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine
- **2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine
- **2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness
The presence of the difluoromethyl group in 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H20F2N4 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C11H20F2N4/c1-3-16(4-2)8-7-14-9-10-5-6-15-17(10)11(12)13/h5-6,11,14H,3-4,7-9H2,1-2H3 |
InChI Key |
KAWUBEDEPQOEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CC=NN1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.